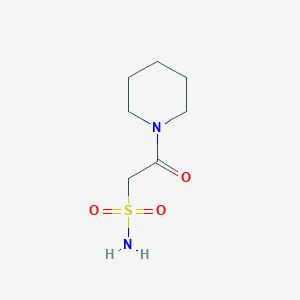

2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide

Description

Properties

Molecular Formula |

C7H14N2O3S |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

2-oxo-2-piperidin-1-ylethanesulfonamide |

InChI |

InChI=1S/C7H14N2O3S/c8-13(11,12)6-7(10)9-4-2-1-3-5-9/h1-6H2,(H2,8,11,12) |

InChI Key |

FDQSKNKZCJLAPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to 2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide involves a two-step process:

Step 1: Formation of the amide intermediate

Piperidine reacts with ethyl oxalyl chloride to form 2-oxo-2-(piperidin-1-yl)acetate intermediates under controlled conditions. This reaction typically requires anhydrous conditions and a base such as triethylamine to neutralize the hydrochloric acid generated.Step 2: Sulfonation

The intermediate is then subjected to sulfonation to introduce the sulfonamide group, commonly using sulfonyl chloride derivatives or sulfur trioxide complexes in the presence of a base to facilitate the substitution reaction.

This route is favored due to its straightforward approach and relatively high yields under optimized conditions.

Detailed Reaction Conditions

| Step | Reagents | Solvents | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Piperidine + Ethyl oxalyl chloride | Anhydrous dichloromethane or THF | 0–5 °C initially, then room temp | 2–4 hours | Triethylamine used to scavenge HCl |

| 2 | Intermediate + Sulfonyl chloride (e.g., chlorosulfonic acid derivative) | Dichloromethane or chloroform | 0–25 °C | 3–6 hours | Base such as pyridine or triethylamine added |

The reaction mixture is typically monitored by TLC or HPLC to ensure completion before work-up.

Reaction Mechanism Insights

The key mechanistic steps include:

- Nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of ethyl oxalyl chloride, forming an amide linkage.

- Subsequent nucleophilic substitution at the sulfonyl chloride by the amide nitrogen to form the sulfonamide bond.

The presence of bases like triethylamine facilitates these steps by neutralizing generated HCl, preventing side reactions and decomposition.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine + Ethyl oxalyl chloride + Sulfonyl chloride | Piperidine, ethyl oxalyl chloride, sulfonyl chloride, triethylamine | High selectivity, moderate reaction time, scalable | Requires moisture-free conditions, HCl handling | 70–85 | |

| Direct sulfonylation of piperidine | Piperidine, oxo-ethane sulfonyl chloride | Simpler, fewer steps | Lower yield, selectivity issues | 40–60 | |

| Oxidation then amidation | Sulfonic acid derivatives, piperidine | Potential for novel derivatives | Multi-step, lower efficiency | <50 |

Molecular and Chemical Data Summary

| Property | Data |

|---|---|

| Molecular Formula | C7H14N2O3S |

| Molecular Weight | 206.27 g/mol |

| IUPAC Name | 2-oxo-2-(piperidin-1-yl)ethane-1-sulfonamide |

| Canonical SMILES | C1CCN(CC1)C(=O)CS(=O)(=O)N |

| CAS Number | Not widely published |

| Physical State | Solid (typically) |

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Key Observations :

- Methyl vs. Hydrogen Substitution : The methylated analog (C₉H₁₈N₂O₃S) shares the same molecular formula and weight as the parent compound but exhibits altered electronic properties due to the methyl group on the sulfonamide nitrogen. This substitution may enhance metabolic stability or alter binding kinetics .

- Iodo-Benzene Derivatives : Compound 23 and its analogs feature bulky iodine substituents and propargyl groups, which improve hydrophobic interactions but increase molecular weight. Despite this, they show submicromolar activity as ethionamide boosters in tuberculosis research .

- Complex Hybrid Structures : The thiophene-oxadiazole-triazole derivative () demonstrates how extended substituents (e.g., heterocyclic rings) enhance binding affinity but result in high molecular weight (~705.59 g/mol) and reduced solubility .

Antibacterial Potency

- 2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide: Limited direct potency data are available, but its structural simplicity suggests moderate activity compared to optimized derivatives.

- Compound 23 : Exhibits submicromolar activity (IC₅₀ < 1 µM) in enhancing ethionamide efficacy against Mycobacterium tuberculosis. However, fragment-based merging strategies for similar compounds often failed to improve potency, highlighting the necessity of structure-activity relationship (SAR) studies over biophysical approaches .

- Thiophene-Oxadiazole Hybrid : The inclusion of aromatic heterocycles (e.g., oxadiazole) improves target engagement but complicates synthesis and pharmacokinetics .

Binding Efficiency and Solubility

- Lipophilic Efficiency (LE) : The parent compound’s LE is likely lower than that of iodinated derivatives due to the absence of strong hydrophobic substituents.

- Aqueous Solubility : The methylated analog may exhibit better solubility than the iodine-containing derivatives, which are prone to aggregation in aqueous environments .

Biological Activity

2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a piperidine ring and a sulfonamide group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide is C₇H₁₄N₂O₃S. Its structure can be represented as follows:

This compound features a sulfonamide group, which is significant for its chemical reactivity and biological activity, allowing it to interact with various biological targets.

The primary mechanism of action for 2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, making it a candidate for further pharmacological studies. The compound's interaction with enzymes can lead to alterations in metabolic processes, which may have implications for disease treatment.

Enzyme Inhibition

Research indicates that 2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound demonstrated competitive inhibition, suggesting that it could serve as a lead compound in developing targeted cancer therapies .

Inhibition Studies

A study focused on identifying inhibitors of PRMT5 utilized high-throughput screening methods to evaluate the inhibitory potential of various compounds, including 2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide. The results indicated that this compound could effectively displace interactions between PRMT5 and its substrates, showing an IC50 value indicative of strong inhibitory action .

Structural Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has provided insights into modifications that enhance biological activity. For instance, modifications to the piperidine ring or the incorporation of additional functional groups may improve potency and selectivity against specific targets .

Data Tables

| Biological Activity | IC50 Value | Target |

|---|---|---|

| PRMT5 Inhibition | 12 μM | Protein Arginine Methyltransferase 5 |

| Compound | Structural Features |

|---|---|

| Ethyl 2-Oxo-2-(piperidin-1-yl)acetate | Contains an ester group instead of a sulfonamide group |

| 2-{[2-Oxo-2-(piperidin-1-yl)ethane]sulfonyl}acetic acid | Contains an additional carboxylic acid group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.